molecular formula C16H22N2O2 B2388028 tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate CAS No. 1251001-95-2

tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No. B2388028
CAS RN: 1251001-95-2
M. Wt: 274.364
InChI Key: JKQANUVMMUBHNF-UHFFFAOYSA-N
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Description

“tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate” is a chemical compound with the empirical formula C16H22N2O2 and a molecular weight of 274.36 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers . The compound is part of a collection of unique chemicals and does not have collected analytical data .


Synthesis Analysis

The synthesis of spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate compounds has been an active research field of organic chemistry for well over a century . The synthesis involves a one-pot Pictet Spengler-Oxidative ring contraction of tryptamine . The process occurs in 1:1 THF and water with catalytic trifluoroacetic acid and stoichiometric N-bromosuccinimide as an oxidant .


Molecular Structure Analysis

The molecular structure of “tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate” is characterized by a spirocycle fused at the C2 or C3 of the oxindole moiety . This structure is known as the central skeleton of many alkaloids with potential pharmaceutical activity .

Scientific Research Applications

Drug Design and Synthesis

Spiroindole and spirooxindole scaffolds, which are part of the compound structure, are very important in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . They are also used as synthetic precursors for the production of various types of medicines .

Anticancer Activity

Molecules based on spiroindole and spirooxindole derivatives have shown significant bioactivity against cancer cells . For instance, Spirotryprostatin A and Spirotryprostatin B show microtubule assembly inhibition .

Antimicrobial Activity

These compounds have a broad spectrum of biological properties, including antimicrobial activities . They have been used in the development of new drugs against various diseases .

Antidiabetic and Anticonvulsant Activities

Spirocyclic systems, which are part of the compound structure, have shown antidiabetic and anticonvulsant activities .

Antiviral Activities

Compounds containing the spirooxindole scaffolds have shown antiviral activities . They have been used in the development of new antiviral drugs .

Synthesis of Novel Indole Derivatives

Indole and its derivatives extensively exist in nature and show a wide range of biological activities . There is a growing tendency to develop new methods for the synthesis of novel indole derivatives and to study their biological properties .

Synthesis of Heterocyclic Compounds

The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has led to a series of structurally novel derivatives . These compounds have been used in the synthesis of other heterocyclic compounds .

Enhancement of Biological Activity

The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . For example, it has recently been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .

Future Directions

Spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate compounds are very important spiro-heterocyclic compounds in drug design processes . Significant attention has been directed at obtaining molecules based on these derivatives that have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .

Mechanism of Action

Target of Action

Tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate, also known as tert-butyl 1,2-dihydrospiro[indole-3,3’-pyrrolidine]-1’-carboxylate, is a compound that belongs to the class of spirooxindoles . Spirooxindoles are known to have a wide range of biological activities and are often used in drug design processes . They have been found to have bioactivity against cancer cells, microbes, and various types of diseases affecting the human body . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Mode of Action

Spirooxindoles, in general, are known to interact with their targets in a way that inhibits cell proliferation and induces apoptosis in cancer cells . This leads to a reduction in tumor growth without affecting the activities of normal cells .

Biochemical Pathways

Spirooxindoles are known to affect various biochemical pathways related to cell proliferation and apoptosis . These pathways are crucial for the growth and survival of cells, and their disruption can lead to the death of cancer cells .

Pharmacokinetics

It’s worth noting that the introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the cell wall . This could potentially enhance the bioavailability of the compound.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells, leading to a reduction in tumor growth .

properties

IUPAC Name

tert-butyl spiro[1,2-dihydroindole-3,3'-pyrrolidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-8-16(11-18)10-17-13-7-5-4-6-12(13)16/h4-7,17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQANUVMMUBHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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